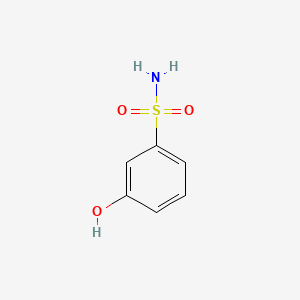

3-Hydroxybenzenesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348454 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20759-40-4 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxybenzenesulfonamide and Its Derivatives

Established Synthetic Pathways for 3-Hydroxybenzenesulfonamide

The preparation of this compound can be achieved through several established synthetic routes, each with its own set of precursors and reaction conditions. These pathways are critical for obtaining the core structure, which serves as a foundation for further chemical modifications.

Multi-step Synthesis from Precursors

One of the common methods for synthesizing this compound involves a multi-step process starting from readily available precursors like 2-nitrochlorobenzene or 2-aminophenol-4-sulfonamide.

A notable pathway begins with the chlorosulfonation of 2-nitrochlorobenzene using chlorosulfonic acid. chemicalbook.comprepchem.com The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then subjected to ammonolysis to form 4-chloro-3-nitrobenzenesulfonamide. chemicalbook.com Subsequently, the chloro group is displaced by a hydroxyl group through heating in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com The final step involves the reduction of the nitro group to an amino group, typically using iron turnings, to yield 3-amino-4-hydroxybenzenesulfonamide (B74053). chemicalbook.com This compound is an important isomer and precursor in various chemical syntheses. chemicalbook.comnih.gov Another approach utilizes 2-aminophenol-4-sulfonamide, which can be reacted with various reagents to introduce different functionalities.

A synthetic route to 2-aminophenol-4-sulfonamide starts with o-nitrochlorobenzene, which undergoes sulfonation with chlorosulfonic acid. patsnap.com The intermediate, 4-chloro-3-nitrobenzenesulfonic acid, is then treated with thionyl chloride to produce 4-chloro-3-nitrobenzenesulfonyl chloride. patsnap.com This is followed by amination, hydrolysis, acidification, and reduction to arrive at the final product. google.com

Chlorosulfonation Approaches and Optimization of Reaction Conditions

Chlorosulfonation is a key reaction in the synthesis of benzenesulfonamide (B165840) derivatives. The direct chlorosulfonation of phenol (B47542) can lead to a mixture of ortho and para isomers. google.com To achieve regioselectivity, protecting groups or specific reaction conditions are often employed.

For instance, the chlorosulfonation of 2,4-dichlorophenol (B122985) with at least four equivalents of chlorosulfonic acid is a reported method. google.com The reaction is typically carried out by adding the phenol to the acid at a controlled temperature, followed by a holding period to ensure complete reaction. google.com The resulting sulfonyl chloride is then aminated and subsequently dehalogenated to produce the desired hydroxybenzenesulfonamide. google.com

Optimization of chlorosulfonation reactions is crucial for maximizing yield and purity. Factors such as the molar ratio of reactants, reaction temperature, and addition time are critical parameters that need to be controlled. patsnap.comresearchgate.net For example, in the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride from o-nitrochlorobenzene, different molar ratios of chlorosulfonic acid and varying reaction temperatures and times have been explored to enhance the product yield, with some optimized processes reporting yields as high as 96.88%. patsnap.com

The table below summarizes different conditions for the chlorosulfonation of o-nitrochlorobenzene.

| Embodiment | Molar Ratio (Chlorosulfonic acid : o-nitrochlorobenzene) | Temperature | Reaction Time | Yield of 4-chloro-3-nitrobenzenesulfonyl chloride |

| 1 | Not specified | 110°C | 4 hours | 96.88% |

| 2 | 3:1 | 100°C | 3 hours | Not specified |

| 3 | 2.5:1 | 120°C | 5 hours | 96.82% |

Data sourced from a patent describing the synthesis of 2-aminophenol-4-sulfonamide. patsnap.com

Comparative Analysis of Synthetic Routes for Yield and Purity

The choice of a synthetic route for this compound and its analogs often depends on a comparative analysis of factors like yield, purity, cost of starting materials, and environmental impact.

The route starting from 2-aminophenol-4-sulfonamide offers a more direct path to certain derivatives. The yields for derivatization at the amino group can be quite high, often in the range of 75-83% for the formation of ureido derivatives.

Direct sulfonation of phenols can be efficient but often suffers from a lack of regioselectivity, leading to mixtures of isomers that require purification. google.com The use of substituted phenols, like 2,4-dichlorophenol, followed by dehalogenation, provides a regioselective route, though it adds extra steps to the synthesis. google.com

Synthesis of Diversified this compound Derivatives

The core structure of this compound is a versatile scaffold that can be chemically modified to generate a diverse range of derivatives with various functional groups and heterocyclic systems.

Formation of Azo Compounds and Chalcone (B49325) Derivatives

Azo compounds are a significant class of derivatives that can be synthesized from amino-substituted this compound. The synthesis typically involves the diazotization of an aminobenzenesulfonamide, such as 3-amino-4-hydroxybenzenesulfonamide, followed by coupling with a suitable aromatic or active methylene (B1212753) compound. rjptonline.orgresearchgate.net For example, diazotized 3-hydroxy-4-aminobenzenesulfonamide can be coupled with acetylacetone (B45752) to form an azo compound. rjptonline.orgresearchgate.net

Chalcones, characterized by an α,β-unsaturated carbonyl system, are another important class of derivatives. chemrevlett.com These can be prepared via a Claisen-Schmidt condensation reaction. chemrevlett.comnih.gov In the context of this compound, a chalcone derivative can be synthesized by reacting the previously formed azo compound with a substituted benzaldehyde, such as p-chlorobenzaldehyde, in the presence of a base like sodium hydroxide. rjptonline.orgresearchgate.netresearchgate.net

The general synthetic scheme is as follows:

Step 1: Azo Compound Formation: 3-hydroxy-4-aminobenzenesulfonamide is diazotized and coupled with acetylacetone. rjptonline.orgresearchgate.net

Step 2: Chalcone Derivative Synthesis: The resulting azo compound is then condensed with an appropriate aldehyde to yield the chalcone derivative. rjptonline.orgresearchgate.net

Generation of Heterocyclic Systems

The chalcone derivatives of this compound serve as versatile intermediates for the synthesis of a wide variety of heterocyclic systems. researchgate.net The presence of the α,β-unsaturated ketone functionality allows for cyclization reactions with various reagents to form five- and six-membered rings. rjptonline.orgresearchgate.net

Pyrazolyl Derivatives: Pyrazole rings can be formed by reacting chalcone derivatives with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine. rjptonline.orgresearchgate.netnih.gov The reaction proceeds through the condensation of the hydrazine with the carbonyl group of the chalcone, followed by cyclization. nih.govresearchgate.netrsc.orgresearchgate.net

Imidazolyl Derivatives: Imidazole (B134444) derivatives can be synthesized from aminobenzenesulfonamides by reaction with α-haloketones to form an intermediate, which is then cyclized. nih.gov For instance, 3-amino-4-hydroxybenzenesulfonamide can be reacted with an α-haloketone, and the resulting product can be treated with potassium thiocyanate (B1210189) to yield a 2-mercaptoimidazole (B184291) derivative. nih.govdergipark.org.tr

Chromene Derivatives: Chromene systems can be synthesized through various methods, often involving the reaction of a phenol with a suitable three-carbon component. uobaghdad.edu.iqjwent.netresearchgate.netbeilstein-journals.orgijcce.ac.ir For example, 3,4-dihydropyrano[c]chromene derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. jwent.netijcce.ac.ir

Oxadiazole Derivatives: 1,3,4-Oxadiazole derivatives can be synthesized from acid hydrazides. ptfarm.plnih.gov The synthesis often involves the cyclization of a diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride. nih.gov For example, a carbohydrazide (B1668358) can be reacted with an aldehyde to form a hydrazone, which is then cyclized to the oxadiazole. ptfarm.pld-nb.info

Triazine Derivatives: While the provided search results focus more on other heterocycles, the general principles of heterocyclic synthesis suggest that triazine rings could be formed from appropriate precursors derived from this compound, likely involving reagents containing the requisite nitrogen framework.

The table below provides examples of heterocyclic systems synthesized from this compound derivatives.

| Starting Material | Reagent(s) | Heterocyclic System Formed |

| Chalcone derivative | 2,4-Dinitrophenylhydrazine | Pyrazole |

| 3-Amino-4-hydroxybenzenesulfonamide, α-haloketone | Potassium thiocyanate | Imidazole |

| 4-Hydroxycoumarin, Aromatic aldehyde, Malononitrile | Catalyst | Chromene |

| Carbohydrazide, Aromatic aldehyde, Acetic anhydride | - | Oxadiazole |

This table is a summary of synthetic possibilities based on the provided research articles. rjptonline.orgresearchgate.netnih.govjwent.netijcce.ac.irptfarm.pl

Derivatization via Substitution Reactions (e.g., N-alkylation, N-arylation, aromatic ring substitutions)

The functional versatility of the this compound scaffold allows for extensive derivatization through substitution reactions at the sulfonamide nitrogen and on the aromatic ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

N-Alkylation

N-alkylation introduces alkyl groups onto the sulfonamide nitrogen, a common strategy to create diverse secondary sulfonamides. This transformation is typically achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. For instance, N-butyl-3-hydroxybenzene-1-sulfonamide can be synthesized by reacting a sulfanilamide (B372717) precursor with an n-butyl halide. smolecule.com

More advanced and catalyzed methods have been developed to improve efficiency and substrate scope. Iron(II)-catalyzed reactions, for example, enable the N-alkylation of sulfonamides using benzylic alcohols through a "borrowing hydrogen" methodology. researchgate.net Lewis acids, such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), have also been employed to catalyze the reaction between sulfonamides and alkyl halides like 1,2-dibromo-2-phenylethane. dnu.dp.ua Studies have shown that while methanesulfonamides and benzylsulfonamides produce good yields in these Lewis acid-catalyzed reactions, p-toluenesulfonamides are less reactive. dnu.dp.ua

In some cases, N-alkylation can significantly alter the biological profile of the parent compound. For example, the N-alkylation of certain 3-amino-4-hydroxybenzenesulfonamide derivatives has been shown to result in a loss of affinity for carbonic anhydrase (CA) isoenzymes. mdpi.comresearchgate.net

Table 1: N-Alkylation Methods for Sulfonamides

| Method | Reagents/Catalysts | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Classical Alkylation | Alkyl halide, Base | Sulfanilamide | Direct attachment of alkyl groups. | smolecule.com |

| Iron-Catalyzed | Benzylic alcohols, FeCl₂/K₂CO₃ | Sulfonamides | "Borrowing hydrogen" method. | researchgate.net |

| Lewis Acid Catalysis | 1,2-dibromo-2-phenylethane, FeCl₃ or ZnCl₂ | Aryl- and alkylsulfonamides | Efficient for halo amine synthesis. | dnu.dp.ua |

| Iodide-Mediated | Ethyl iodide, KOH/K₂CO₃, DMSO | Keto- and thiol-tautomers of hydroxybenzenesulfonamide derivatives | Alkylation performed at reflux. | researchgate.net |

N-Arylation

The introduction of aryl groups at the sulfonamide nitrogen (N-arylation) is another key derivatization strategy. The Chan-Evans-Lam (CEL) cross-coupling reaction, which is copper-catalyzed, is a prominent method for this purpose. rsc.org This reaction can be performed chemoselectively on aminobenzene sulfonamides, allowing for arylation to occur on either the amino or the sulfonamide nitrogen by adjusting reaction variables like the copper catalyst source, solvents, and bases, often at room temperature and open to the air. rsc.org

Simple copper salts in an ethanol (B145695) system have also proven effective for catalyzing the N-arylation of sulfonamides using arylboroxines as the aryl source. beilstein-journals.org For more complex or sterically hindered substrates, palladium-catalyzed methods like the Buchwald-Hartwig coupling are employed to introduce aryl group diversity.

Table 2: N-Arylation Methods for Sulfonamides

| Method | Reagents/Catalysts | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Chan-Evans-Lam Coupling | Arylboron nucleophiles, Copper catalyst, Base | Aminobenzene sulfonamides | Chemoselective arylation at either N-amino or N-sulfonamide. | rsc.org |

| Copper Salt Catalysis | Arylboroxines, Cu(OTf)₂, Methanol | Imides, Amides, Sulfonamides | Simple and efficient system under mild conditions. | beilstein-journals.org |

| Buchwald-Hartwig Coupling | Aryl halides/triflates, Palladium catalyst, Ligand, Base | Amines, Sulfonamides | Effective for introducing diverse N-substituents. |

Aromatic Ring Substitutions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties. The existing hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Common electrophilic substitution reactions include nitration (using nitric acid), halogenation (using bromine, Br₂), and further sulfonation (using sulfuric acid). These reactions lead to the formation of nitro, bromo, or additional sulfonyl derivatives on the aromatic ring, respectively. The ability to functionalize the aromatic core adds another layer of structural diversity to the derivatives of this compound.

Mechanistic Insights into Biological Activity and Molecular Interactions

Investigation of Antimicrobial Mechanisms

Antibacterial Efficacy and Elucidation of Action against Bacterial Strains

Derivatives of 3-Hydroxybenzenesulfonamide are recognized for their antibacterial properties. researchgate.net The primary mechanism of action for sulfonamide-based compounds is the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid. smolecule.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, disrupting the metabolic pathway for folate synthesis. This disruption ultimately halts bacterial DNA synthesis, leading to a bacteriostatic effect that prevents the growth and proliferation of susceptible bacteria. Studies have demonstrated the efficacy of these compounds, particularly against various Gram-positive bacteria. The development of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide (B74053) has also been reported as a strategy to generate compounds with a broad range of biological activities, including antibacterial effects. researchgate.netmdpi.com

Research into Antifungal and Antiviral Activity

Research has extended into the antifungal and antiviral potential of benzenesulfonamide (B165840) derivatives. rjptonline.org Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide are reported to exhibit a wide array of biological activities, which include antifungal and antiviral properties. researchgate.netmdpi.com Similarly, other derivatives have shown potential activity against certain viruses and fungi, although these areas require more extensive investigation to fully elucidate the mechanisms and spectrum of activity. researchgate.net The synthesis of various heterocyclic compounds containing the sulfonamide moiety is a key area of exploration for new antifungal and antiviral agents. rjptonline.org

Anti-inflammatory Pathways and Modulation of Inflammatory Processes

The sulfonamide structure is associated with significant anti-inflammatory effects. Research indicates that derivatives can modulate immune responses and interfere with inflammatory pathways. nih.gov One proposed mechanism is the inhibition of specific enzymes involved in inflammation, such as lipoxygenases and cyclooxygenase-2 (COX-2). frontiersin.org

Furthermore, sulfonamides may influence key signaling pathways that regulate inflammation. For instance, they have been implicated in modulating the nuclear factor kappa B (NF-κB) pathway, which is critical for producing pro-inflammatory cytokines like TNF-α and various interleukins. nih.govfrontiersin.org By scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses, these compounds can also help restore redox balance in inflamed tissues, mitigating inflammation-related damage. nih.gov The anti-inflammatory potential of these compounds provides a basis for their investigation in managing various inflammatory diseases. nih.gov

Anticancer Modalities and Cytotoxicity Studies in Cell Cultures

The anticancer potential of benzenesulfonamide derivatives has been a major focus of research, with studies evaluating their effects in both cell cultures and preclinical models.

Derivatives of benzenesulfonamide have been evaluated for their cytotoxic effects against various human cancer cell lines. In particular, significant activity has been observed against aggressive cancers like triple-negative breast cancer (TNBC) and malignant melanoma.

Studies on imidazole (B134444) derivatives bearing a benzenesulfonamide moiety demonstrated cytotoxicity against the human triple-negative breast cancer cell line MDA-MB-231 and the human malignant melanoma cell line IGR39. nih.gov The most active compounds, featuring specific chloro-substituents and ethyl groups, showed notable efficacy. nih.gov For instance, the most potent compound identified had a half-maximal effective concentration (EC₅₀) of 20.5 µM against the MDA-MB-231 cell line and 27.8 µM against the IGR39 cell line. nih.govresearchgate.net

Another study involving novel derivatives of 3-amino-4-hydroxybenzenesulfonamide also reported on their activity against cancer cell lines. mdpi.com The viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cells was assessed. researchgate.netmdpi.com Generally, these compounds were found to be more active against the MDA-MB-231 cell line compared to other tested lines. mdpi.com

Interactive Table: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives

| Compound Type | Cancer Cell Line | EC₅₀ (µM) | Reference |

| Benzenesulfonamide-imidazole derivative | Human Malignant Melanoma (IGR39) | 27.8 ± 2.8 | nih.gov |

| Benzenesulfonamide-imidazole derivative | Human Triple-Negative Breast Cancer (MDA-MB-231) | 20.5 ± 3.6 | nih.gov |

| 3-amino-4-hydroxybenzenesulfonamide derivative (Compound 9) | Triple-Negative Breast Cancer (MDA-MB-231) | Most cytotoxic of series | mdpi.com |

| 3-amino-4-hydroxybenzenesulfonamide derivative (Compound 9) | Prostate Adenocarcinoma (PPC-1) | Most cytotoxic of series | mdpi.com |

The anticancer activity of sulfonamide derivatives has been validated in preclinical animal models, where they have demonstrated significant tumor growth inhibition.

One novel sulfonamide, E7010, which functions by inhibiting tubulin polymerization, showed a broad spectrum of antitumor activity when administered orally in studies with human tumor xenografts. nih.gov It produced significant tumor growth inhibition in models of breast cancer (79-87%), colon cancer (58-83%), lung cancer (63-82%), and gastric cancer (60-78%). nih.gov

In another study, a sulfonamide derivative, compound 11, was evaluated in an orthotopic, syngeneic 4T1 model of breast cancer. unifi.it This compound evoked dose-dependent inhibition of tumor growth, with the maximum effect observed at a dose of 100 mg/kg. unifi.it Its efficacy was found to be nearly identical to that of a similar compound, SLC-0111, demonstrating a potent in vivo response. unifi.it Research on derivatives of 4-Amino-3-hydroxybenzenesulfonamide in 4T1 murine breast cancer models also showed significant tumor growth inhibition in a dose-dependent manner.

Interactive Table: In Vivo Antitumor Activity of Sulfonamide Derivatives

| Compound | Tumor Model | Effect | Reference |

| E7010 | Human Breast Cancer Xenograft (H-31, MX-1) | 79-87% tumor growth inhibition | nih.gov |

| E7010 | Human Colon Cancer Xenograft (H-143, COLO320DM, WiDr) | 58-83% tumor growth inhibition | nih.gov |

| E7010 | Mouse M5076 Fibrosarcoma | 75% tumor growth inhibition | nih.gov |

| Compound 11 | 4T1 Murine Breast Cancer | Dose-dependent tumor growth inhibition | unifi.it |

| 4-Amino-3-hydroxybenzenesulfonamide derivative | 4T1 Murine Breast Cancer | Significant tumor growth inhibition |

Explorations in Other Biological Activities (e.g., antioxidant, antidiabetic, anti-Alzheimer, antimalarial)

Beyond the core activities, the benzenesulfonamide scaffold has been explored for a variety of other therapeutic applications.

Antioxidant Activity: Many derivatives containing imidazole or other heterocyclic structures have been noted for their antioxidant properties. mdpi.comresearchgate.net Sulfonamides can act as ROS scavengers and boost endogenous antioxidant defenses, which is a mechanism that contributes to their anti-inflammatory effects as well. nih.gov The hydroxyl group present in the this compound structure may also contribute to this antioxidant potential.

Antidiabetic Activity: Synthetic 3-hydroxyflavone (B191502) analogues have demonstrated antidiabetic activity by suppressing insulin (B600854) resistance and enhancing glucose uptake in skeletal muscles. nih.gov Furthermore, hydroxytriazenes based on sulfa drugs have shown significant inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, with IC₅₀ values ranging from 122 to 341 μg/mL. nih.gov These findings suggest a multimodal approach to managing diabetes. nih.govnih.gov

Anti-Alzheimer's Activity: Sulfonamide derivatives are being investigated as potential treatments for Alzheimer's disease. nih.gov The proposed mechanisms include the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the reduction of amyloid-β (Aβ) peptide aggregation, a hallmark of the disease. nih.govexplorationpub.com The ability of these compounds to also exhibit antioxidant and anti-inflammatory properties is considered critical for a multi-target approach to treating this complex neurodegenerative disorder. nih.gov

Antimalarial Activity: Several studies have reported the potential antimalarial activity of sulfonamide derivatives. researchgate.netmdpi.com Schiff bases synthesized from 3-amino-4-hydroxybenzenesulfonamide are among the compounds noted for this potential application. researchgate.netmdpi.comresearchgate.net The development of new synthetic peroxides and other agents incorporating the sulfonamide scaffold continues to be an area of interest in the search for new antimalarial therapies. nih.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 3-Hydroxybenzenesulfonamide, offering non-destructive insights into its molecular framework. Each technique probes different aspects of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic protons would appear as a complex multiplet pattern in the typical aromatic region (approximately 6.8-7.8 ppm), with their specific chemical shifts and coupling patterns dictated by the meta-substitution pattern. The phenolic hydroxyl (-OH) proton and the sulfonamide (-SO₂NH₂) protons are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are anticipated for the aromatic carbons. The carbon atom attached to the hydroxyl group (C3) would be shifted downfield (higher ppm value) compared to the others due to the deshielding effect of the oxygen atom. Similarly, the carbon atom bonded to the sulfonamide group (C1) would also be significantly deshielded. While specific experimental data is not widely published, a spectrum has been recorded on a Bruker WH-90 instrument nih.gov.

Table 1: Expected NMR Data for this compound

| Technique | Proton/Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H | ~ 6.8 - 7.8 | Complex multiplet |

| -OH | Variable | Broad singlet, exchangeable with D₂O | |

| -SO₂NH₂ | Variable | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Aromatic C | ~ 115 - 160 | Six distinct signals expected |

| C-OH | Downfield | Deshielded by oxygen |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands.

The presence of the hydroxyl group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary sulfonamide group typically appear as two distinct bands in the 3200-3400 cm⁻¹ range. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are prominent and appear around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring appears just above 3000 cm⁻¹ researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | -SO₂NH₂ | 3200 - 3400 | Medium (two bands) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium |

| Asymmetric S=O Stretch | -SO₂- | 1350 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the hydroxyl and sulfonamide groups as auxochromes can shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass is calculated to be 173.01466426 Da nih.gov. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 173. Characteristic fragmentation patterns would include the loss of SO₂ (64 Da) and other fragments related to the benzenoid structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NO₃S | PubChem nih.gov |

| Molecular Weight | 173.19 g/mol | PubChem nih.gov |

| Exact Mass | 173.01466426 Da | PubChem nih.gov |

| Molecular Ion Peak [M]⁺ | m/z 173 | Expected |

Elemental analysis determines the percentage composition of elements in a compound, providing a fundamental check of its empirical and molecular formula. The theoretical composition of this compound (C₆H₇NO₃S) is calculated based on its atomic constituents. Experimental values are obtained through combustion analysis and compared to the theoretical values to confirm the purity of the sample.

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 41.61 |

| Hydrogen | H | 4.07 |

| Nitrogen | N | 8.09 |

| Sulfur | S | 18.51 |

X-ray Diffraction Studies for Crystalline State Structure Determination

Quantum-Chemical Computations and Theoretical Modeling

Quantum-chemical computations have become indispensable tools for understanding the molecular properties of benzenesulfonamide (B165840) derivatives at the atomic level. These methods provide deep insights into the geometric, electronic, and energetic characteristics that govern the behavior of compounds like this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of sulfonamide derivatives. mkjc.inresearchgate.netnih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.com

The process involves optimizing the molecule's geometry to find its lowest energy conformation. The resulting data provide precise information on bond lengths, bond angles, and dihedral angles. These theoretical calculations often show good agreement with experimental data obtained from X-ray crystallography. mdpi.com This computational approach allows for a detailed analysis of the underlying forces that dictate the molecule's stability and reactivity. mkjc.in Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which visualizes the charge distribution and identifies regions of electron density and potential reactive sites for electrophilic and nucleophilic attack. mkjc.in

Table 1: Representative Theoretical Geometric Parameters for a Benzenesulfonamide Derivative (Optimized using DFT)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | S-N | ~1.65 Å |

| S=O | ~1.45 Å | |

| C-S | ~1.78 Å | |

| C-O (hydroxyl) | ~1.37 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-N | ~107° | |

| O=S=N | ~108° |

Note: These are typical values for benzenesulfonamide derivatives calculated using DFT methods and may vary slightly for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) of compounds. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax) and oscillator strengths of a molecule. nih.gov

For sulfonamide derivatives, TD-DFT calculations, often performed with functionals like CAM-B3LYP and incorporating a solvent model (e.g., Integral Equation Formalism for the Polarizable Continuum Model, IEF-PCM), can effectively reproduce experimental UV-Visible spectra. nih.govnih.gov This allows researchers to understand the nature of the electronic transitions, such as n→π* or π→π*, which are responsible for the observed absorption bands. The inclusion of solvent effects is crucial as interactions between the solute (this compound) and solvent molecules can cause shifts in the absorption spectra (solvatochromism). nih.gov

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. mkjc.in

A small energy gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. nih.govmdpi.com For sulfonamides, the HOMO is often localized on the aromatic ring system, while the LUMO may be distributed across the sulfonamide group, indicating the sites most involved in charge transfer interactions. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Benzenesulfonamide Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 5.3 eV | LUMO - HOMO |

Note: These values are representative for a sulfonamide derivative and serve as an example. The exact values for this compound would require a specific calculation.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds, particularly the C-S and S-N bonds.

Computational studies on sulfonamides have shown that rotation around the S-N bond leads to different conformers with varying stabilities. researchgate.net The stability of each rotational isomer (rotamer) is strongly dependent on the hybridization of the sulfonamide nitrogen atom. researchgate.net The rotational barriers are influenced by energetic penalties arising from the redistribution of electron density among the atoms in the sulfonamide group. These theoretical studies, often performed at the Hartree-Fock (HF) or DFT level, help to identify the most stable conformer, which is crucial for understanding its interaction with biological targets. researchgate.net

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the extent of ionization of a compound in solution. For this compound, two pKa values are relevant: one for the phenolic hydroxyl group and one for the sulfonamide N-H group. The determination of these values can be achieved through both experimental and computational approaches. nih.govfrontiersin.org

Spectrophotometric Determination: This experimental method relies on the fact that the protonated and deprotonated forms of a molecule often have different UV-Visible absorption spectra. nih.gov By measuring the absorbance of a solution of this compound at a specific wavelength across a range of pH values, a characteristic sigmoidal curve is generated. nih.gov The pKa value corresponds to the pH at the inflection point of this curve, where the concentrations of the acidic and basic forms are equal. nih.gov

Computational Determination: Computational methods can predict pKa values with good accuracy, offering a low-cost alternative to experiments. nih.govfrontiersin.org These predictions are typically based on thermodynamic cycles that calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution. frontiersin.orgkyushu-u.ac.jp Electronic structure calculations (like DFT) are used to obtain the energies of the protonated and deprotonated species. frontiersin.org A solvation model is essential to account for the significant effect of the solvent on the stability of the charged species. kyushu-u.ac.jp Recent studies have shown that strongly correlated linear relationships exist between calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values, providing a powerful predictive tool. chemrxiv.org

Molecular Docking and Dynamics Simulations in Drug Discovery

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict and analyze the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein or enzyme. semanticscholar.orguu.nl

Molecular Docking: Docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. rjb.ro This method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy (in kcal/mol). For sulfonamide derivatives, docking studies have been widely used to explore their potential as inhibitors for various enzymes, such as carbonic anhydrases and penicillin-binding proteins. rjb.ronih.govmdpi.com The results reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity. rjb.ronih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting with the docked pose, an MD simulation calculates the motion of atoms in the system, providing a more realistic representation of the biological environment. uu.nlmdpi.com These simulations are used to assess the stability of the predicted binding mode and to understand how conformational changes in the protein might affect ligand binding. mdpi.comnih.gov For sulfonamide-based drug candidates, MD simulations can confirm the stability of key interactions observed in docking and help refine the design of more potent and selective inhibitors. nih.gov

Prediction of Ligand-Protein Binding Affinity

The prediction of binding affinity between a ligand, such as this compound, and its target protein is a cornerstone of computational drug discovery. These methods estimate the strength of the interaction, often expressed as binding energy, dissociation constant (Kd), or inhibition constant (Ki). For sulfonamide-based compounds, including derivatives of this compound, carbonic anhydrases (CAs) are a primary and well-studied class of protein targets. nih.govnih.gov

Computational approaches, particularly molecular docking, are frequently employed to predict the binding affinity. These studies calculate scoring functions to estimate the binding free energy (in kcal/mol) when the ligand is positioned within the protein's active site. For instance, molecular docking studies on various benzenesulfonamide derivatives targeting different enzymes have shown a strong correlation between lower binding energy values and higher inhibitory activity. researchgate.netnih.gov These values are derived from the sum of intermolecular energies, including electrostatic and van der Waals interactions, and the ligand's internal energy upon binding. nih.gov

Experimental techniques provide crucial validation for these computational predictions. The fluorescent thermal shift assay (FTSA), or differential scanning fluorimetry (DSF), is a common method used to quantify protein-small molecule binding affinity. nih.gov This technique measures the change in a protein's thermal stability upon ligand binding, from which the dissociation constant (Kd) can be determined. nih.gov Studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have demonstrated a range of binding affinities for various human carbonic anhydrase (hCA) isoforms. For example, certain ketoxime derivatives showed strong binding to hCA IX with Kd values between 1.5–4.8 μM, while a dimeric compound exhibited very potent binding to several isoforms, with Kd values ranging from 0.0077 to 0.53 μM. mdpi.com

Table 1: Predicted Binding Affinities of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms This table presents a selection of computationally predicted binding energies and experimentally determined inhibition constants for various benzenesulfonamide derivatives, illustrating the range of affinities for different human carbonic anhydrase (hCA) isoforms.

| Compound Type | Target Isoform | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |

| Pyridazinecarboxamide Derivative (10a) | hCA II | - | 137.9 |

| Pyridazinecarboxamide Derivative (10d) | hCA I | - | 49.3 |

| Pyrazolecarboxamide Derivative (4c) | hCA IX | - | 6.1 |

| Pyrazolecarboxamide Derivative (5b) | hCA IX | - | 12.4 |

| Indenopyrazole Derivative (15) | hCA IX | - | 21.3 |

| Dichlorophenamide (Reference Drug) | hCA II | -7.22 | - |

| Computationally Designed Inhibitor 1 | hCA II | -8.11 | - |

| Computationally Designed Inhibitor 2 | hCA II | -8.24 | - |

Data sourced from multiple computational and experimental studies. researchgate.netnih.gov

Analysis of Key Interacting Residues and Binding Site Characteristics

Understanding the specific molecular interactions between this compound and its target protein is crucial for rational drug design. Computational and structural studies, such as X-ray crystallography and molecular docking, reveal the key amino acid residues and the nature of the binding site that govern ligand recognition and affinity. nih.govnih.gov

For sulfonamide inhibitors of carbonic anhydrases (CAs), the active site is a well-defined conical cleft, at the bottom of which lies a catalytic zinc ion (Zn2+). nih.govresearchgate.net This zinc ion is a defining characteristic of the binding site and is essential for the enzyme's catalytic activity. The sulfonamide group (-SO2NH2) of the inhibitor directly coordinates with the Zn2+ ion, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is stabilized by a network of hydrogen bonds with key residues in the active site. A critical residue is Threonine 199 (Thr199), which both accepts and donates a hydrogen bond to the oxygen and nitrogen atoms of the zinc-bound sulfonamide group, respectively.

The binding site can be broadly divided into hydrophobic and hydrophilic regions, and the selectivity of inhibitors for different CA isoforms is often determined by their interactions with residues in these regions. mdpi.com One side of the active site is typically lined with hydrophobic residues such as Valine 121 (Val121), Phenylalanine 131 (Phe131), Valine 135 (Val135), and Leucine 198 (Leu198). mdpi.com The orientation of substituents on the benzenesulfonamide ring towards these hydrophobic pockets can significantly impact binding affinity. mdpi.com

Conversely, the other side of the active site contains more hydrophilic residues, including Glutamine 92 (Gln92) and Histidine 64 (His64). researchgate.net Hydrogen bonding and other polar interactions with these residues contribute to the stability of the protein-ligand complex. For example, computational studies on novel CAII inhibitors have shown hydrogen bond formation with the side chains of Gln92 and His96. researchgate.net The PubChem database indicates that this compound is present as a ligand (code: QAU) in a protein structure deposited in the Protein Data Bank (PDB ID: 8BCC), allowing for direct analysis of its interactions. nih.gov

Table 2: Key Interacting Residues and Interaction Types for Sulfonamide-Based Inhibitors in Carbonic Anhydrase II This table summarizes the primary amino acid residues within the active site of Carbonic Anhydrase II that form significant interactions with sulfonamide-based inhibitors, as identified through computational and structural studies.

| Interacting Residue | PDB Residue Number | Type of Interaction | Role in Binding |

| Zinc Ion | Zn301 | Coordination | Anchors the sulfonamide group in the active site. nih.gov |

| Histidine | His94 | Metal Coordination | Coordinates with the catalytic zinc ion. researchgate.net |

| Histidine | His96 | Metal Coordination / H-Bond | Coordinates with the zinc ion; can form hydrogen bonds with the inhibitor. researchgate.net |

| Histidine | His119 | Metal Coordination | Coordinates with the catalytic zinc ion. researchgate.net |

| Glutamine | Gln92 | Hydrogen Bond | Forms hydrogen bonds with the inhibitor's tail. researchgate.net |

| Threonine | Thr199 | Hydrogen Bond | Orients and stabilizes the zinc-bound sulfonamide group. |

| Valine | Val121 | Hydrophobic | Forms part of the hydrophobic binding pocket. mdpi.com |

| Phenylalanine | Phe131 | Hydrophobic | Contributes to hydrophobic interactions with the inhibitor's aromatic ring. mdpi.comresearchgate.net |

| Leucine | Leu198 | Hydrophobic | Forms part of the hydrophobic binding pocket. mdpi.com |

| Threonine | Thr200 | van der Waals | Contributes to shaping the active site pocket. |

Residue numbering and interaction types are based on studies of human Carbonic Anhydrase II. nih.govmdpi.comresearchgate.net

Applications and Translational Research in Medicinal Chemistry

Design and Development of Novel Therapeutic Agents

The inherent chemical reactivity and biological activity of the 3-hydroxybenzenesulfonamide structure make it a valuable starting point for drug discovery. The sulfonamide group is a well-established zinc-binding group (ZBG), crucial for inhibiting metalloenzymes, while the hydroxyl group and the benzene (B151609) ring offer sites for chemical modification to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. mdpi.comresearchgate.net

Antiglaucoma Agents

The development of this compound derivatives has been significant in the search for effective antiglaucoma agents. The primary mechanism of action involves the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms like CA II and CA IV, which are present in the ciliary processes of the eye. acs.orgsemanticscholar.org Inhibition of these enzymes reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma. nih.gov

Clinically used topical CA inhibitors like dorzolamide (B1670892) and brinzolamide (B135381) exemplify the success of this therapeutic strategy. nih.gov Research has focused on designing novel derivatives of benzenesulfonamide (B165840) to improve properties like water solubility and corneal penetration. acs.orgsemanticscholar.org For instance, the attachment of specific "tail" moieties to the benzenesulfonamide scaffold has led to compounds with potent, low nanomolar inhibitory action against the targeted CA isoforms. acs.orgsemanticscholar.org Studies have explored nitric oxide (NO)-donating derivatives, which combine the IOP-lowering effect of CA inhibition with the vasodilation properties of NO. semanticscholar.orgnih.gov

| Compound/Derivative Class | Target Isoform(s) | Reported Inhibition (Kᵢ) | Reference |

| Dorzolamide | hCA II | ~10-33 nM | semanticscholar.org |

| Brinzolamide | hCA II, hCA XII | Effective Inhibitor | acs.orgnih.gov |

| NO-donating sulfonamides (compounds 1 & 3) | hCA II, hCA IV | Low nanomolar range | semanticscholar.org |

| 4-Sulfamoylphenyl-ω-aminoalkyl ethers | hCA I, II, IX, XII | Low nanomolar range | acs.org |

| Ureido-containing sulfonamides | hCA II, IX, XII | Kᵢ values from 94.29 nM (hCA II) | scispace.com |

Antitumor and Anticancer Drug Design

The this compound framework is a key element in the design of novel antitumor and anticancer drugs, primarily through the inhibition of tumor-associated carbonic anhydrase isoforms, CA IX and CA XII. mdpi.comnih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, facilitating tumor growth, proliferation, and metastasis. mdpi.commdpi.com By selectively inhibiting these isoforms, sulfonamide-based drugs can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced tumor growth. mdpi.comscispace.com

Extensive research has been conducted to synthesize derivatives with high selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, aiming to minimize off-target effects. mdpi.commdpi.com Structure-activity relationship (SAR) studies have explored various modifications, such as adding ureido tails or incorporating indole (B1671886) moieties, to enhance potency and selectivity. scispace.commdpi.com For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been tested against human glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma cell lines, with some compounds showing significant activity in reducing cell viability and spheroid growth. mdpi.comresearchgate.net The sulfonamide SLC-0111, a selective CA IX/XII inhibitor, has reached clinical trials, and researchers are actively developing its analogues, including those based on the 4-hydroxy-3-(phenylureido)benzenesulfonamide structure, which have shown dose-dependent tumor growth inhibition in vivo. scispace.commdpi.com

| Derivative Class/Compound | Target(s) | Cell Line(s) | Key Finding(s) | Reference(s) |

| 3-Amino-4-hydroxybenzenesulfonamide aminoketone derivative (Compound 10) | CA IX | - | Kd value of 0.14–3.1 μM | mdpi.com |

| 4-Hydroxy-3-(phenylureido)benzenesulfonamide (Compound 11) | hCA IX | Orthotopic syngeneic breast tumor model | Kᵢ of 2.59 nM; dose-dependently inhibited tumor growth | scispace.com |

| Benzenesulfonamide-bearing imidazoles | - | MDA-MB-231 (breast), IGR39 (melanoma) | EC₅₀ of 20.5 ± 3.6 µM (MDA-MB-231) | mdpi.com |

| Griseofulvin sulfonamide derivative (Compound 1d) | hCA IX | - | Moderate inhibitor | mdpi.com |

| Indole-based benzenesulfonamides | hCA II, hCA IX | - | Kᵢ values in the range of 2.6–598.2 nM for hCA II | mdpi.com |

Anti-infective Agents (Antibacterial, Antiviral, Antifungal)

The sulfonamide group is historically renowned for its antibacterial properties, and derivatives of this compound continue this legacy. mdpi.comontosight.ai These compounds often act by disrupting microbial metabolic pathways. mdpi.com For example, some derivatives have shown notable efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with reported minimum inhibitory concentrations (MIC) in the low mg/mL range.

Beyond bacteria, the scaffold has been used to develop agents with broader anti-infective activity. Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide are reported to possess antifungal and antiviral properties. mdpi.comresearchgate.net The incorporation of heterocyclic moieties, such as imidazole (B134444), has also been a fruitful strategy for creating novel anti-infective agents. mdpi.commdpi.com The development of new sulfonamide derivatives is considered a vital task for medicinal chemistry, especially in the context of rising antimicrobial resistance and the need for new broad-spectrum antiviral drugs to combat viruses like coxsackievirus B, enteroviruses, and coronaviruses. nih.gov

| Derivative Class | Activity Type | Pathogen(s) | Reported Efficacy | Reference(s) |

| 3-Amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4h) | Antibacterial | Staphylococcus aureus | MIC = 6.63 mg/mL | |

| 3-Amino-4-hydroxy-N-phenylbenzenesulfonamide derivative (4d) | Antibacterial | Escherichia coli | MIC = 6.72 mg/mL | |

| Schiff base derivatives | Antibacterial, Antifungal, Antiviral | Various | Broad-range biological activities reported | mdpi.comresearchgate.net |

| Sulfonamides with heterocyclic periphery | Antiviral | Coxsackievirus B, Enteroviruses, HIV, SARS-CoV-2 | Potential for broad-spectrum drug development | nih.gov |

| 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | Antiviral | Coxsackievirus B, Influenza virus | Suggested activity in in vitro studies |

Anti-inflammatory Therapeutics

Derivatives of this compound are being investigated as potential anti-inflammatory agents. mdpi.commdpi.comontosight.ai Their mechanism of action can involve the modulation of inflammatory pathways and the inhibition of enzymes implicated in the inflammatory response, such as lipoxygenases (LOX). Certain benzenesulfonamide derivatives have demonstrated the ability to inhibit 12-LOX with nanomolar potency. Research in murine models has shown that some derivatives can reduce inflammatory markers, suggesting they can modulate immune responses and may have therapeutic applications in chronic inflammatory diseases like arthritis. The incorporation of imidazole and other heterocyclic structures into the benzenesulfonamide scaffold is an active area of research for developing new anti-inflammatory drugs. mdpi.commdpi.com

Neurodegenerative Disease Management (e.g., Parkinson's Disease, Alzheimer's Disease)

The this compound scaffold is being explored for the management of complex neurodegenerative disorders like Alzheimer's disease (AD). researchgate.netresearchgate.net A key strategy involves the "one target, one drug" approach, which is often insufficient for multifactorial diseases like AD. researchgate.net Consequently, researchers are designing multi-target agents. Benzenesulfonamide derivatives have shown potential as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in AD therapy. researchgate.netnih.gov

For example, a synthetic β-hydroxy ketone derivative, NMC, demonstrated significant in vitro inhibition of both AChE and BuChE. nih.gov In animal models of AD, treatment with this compound led to improved spatial learning and memory. nih.gov Furthermore, the marketed anti-Parkinson's drug Rotigotine has been identified as a mixed-type inhibitor of BuChE, highlighting the potential for repurposing existing drugs with a sulfonamide or related structural motif for AD treatment. researchgate.net

| Compound/Derivative | Target Enzyme(s) | Reported Efficacy (IC₅₀) | Potential Application | Reference(s) |

| 2-[Hydroxy-(4-nitrophenyl)methyl]-cyclopentanone (NMC) | AChE, BuChE | 67 μg/ml (AChE), 96 μg/ml (BuChE) | Alzheimer's Disease | nih.gov |

| Rotigotine | BuChE | 12.76 μM | Alzheimer's Disease, Parkinson's Disease | researchgate.net |

| Piboserod | BuChE | 15.33 μM | Alzheimer's Disease | researchgate.net |

Antidiabetic Agents

The search for novel therapeutic agents to manage type 2 diabetes mellitus has led to the investigation of benzenesulfonamide derivatives. nih.gov While existing drugs like sulfonylureas are available, they can have significant side effects, creating a need for new classes of compounds. nih.gov Research has shown that certain benzenesulfonamide derivatives can act as antidiabetic agents through multiple mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. semanticscholar.orgresearchgate.net

By inhibiting these enzymes, the derivatives can delay carbohydrate digestion and lower postprandial blood glucose levels. Several newly synthesized sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase, with some being more potent than the clinically used drug acarbose. semanticscholar.orgresearchgate.net Additionally, some derivatives have been shown to significantly enhance glucose uptake in cells, exhibiting greater potency than the natural compound berberine. semanticscholar.orgresearchgate.net These findings suggest that the benzenesulfonamide scaffold is a promising platform for developing multi-target antidiabetic drugs. semanticscholar.org

| Derivative | Target/Action | Reported Efficacy (IC₅₀ / EC₅₀) | Comparison | Reference(s) |

| Sulfonamide derivative 3a | α-glucosidase inhibition | IC₅₀ = 19.39 μM | 1.39-fold more potent than acarbose | semanticscholar.orgresearchgate.net |

| Sulfonamide derivative 6 | α-glucosidase inhibition | IC₅₀ = 22.02 μM | 1.22-fold more potent than acarbose | semanticscholar.orgresearchgate.net |

| Sulfonamide derivative 3g | Glucose uptake | EC₅₀ = 1.29 μM | 27-fold more potent than berberine | semanticscholar.orgresearchgate.net |

| N-(4-phenylthiazol-2-yl)benzenesulfonamide derivative (Compound 13) | Blood glucose reduction | More prominent activity at 100 mg/Kg p.o. | Effective compared to glibenclamide | nih.gov |

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and optimize new drug candidates. gardp.orgsaromics.com This approach is fundamental in the development of inhibitors based on the this compound scaffold, particularly for targeting metalloenzymes like carbonic anhydrases (CAs). The design process focuses on key interactions between the inhibitor and the active site of the target protein. gardp.org

A critical component of inhibitors designed for zinc-containing metalloenzymes is the Zinc-Binding Group (ZBG). explorationpub.com For benzenesulfonamide-based inhibitors targeting carbonic anhydrases, the primary sulfonamide group (-SO₂NH₂) is the most prominent and effective ZBG. mdpi.com The inhibitory mechanism relies on the coordination of the deprotonated sulfonamide nitrogen atom with the Zn(II) ion located deep within the active site of the carbonic anhydrase enzyme. mdpi.com This interaction is a cornerstone of the compound's biological activity and the primary focus of its binding affinity.

While other ZBGs like hydroxamic acids are employed for different classes of zinc-dependent enzymes such as histone deacetylases (HDACs), the sulfonamide moiety remains the gold standard for designing potent carbonic anhydrase inhibitors. explorationpub.commdpi.com Research has also investigated secondary and tertiary sulfonamides as potential CA inhibitors, exploring how modifications to the ZBG itself might alter binding and selectivity, though the primary sulfonamide is most common. researchgate.net The design strategy often preserves the core sulfonamide ZBG and focuses on modifying other parts of the molecule to achieve desired potency and isoform selectivity. acs.org

The "tail approach" is a widely used strategy in the structure-based design of carbonic anhydrase inhibitors to enhance potency and selectivity. researchgate.net This method involves appending various chemical moieties (tails) to the primary benzenesulfonamide scaffold. These tails extend into the active site cavity, forming additional interactions with amino acid residues that differ between CA isoforms, thereby enabling the fine-tuning of the inhibitor's properties. researchgate.net

Research into derivatives of the benzenesulfonamide scaffold demonstrates the profound impact of tail modifications and substitution patterns on biological activity:

Ureido-based Tails: A series of compounds based on a 2-aminophenol-4-sulfonamide scaffold, an isomer of this compound, showed that incorporating a ureido linker with various tails could produce highly potent and selective inhibitors. Notably, a derivative featuring a 4-fluorophenylureido tail (Compound 11) exhibited potent inhibition of the tumor-associated isoforms CA IX and CA XII. scispace.comunifi.it The ureido group provides flexibility, allowing the molecule to better position itself within the enzyme's active site. scispace.com

Varied Chemical Fragments: The introduction of diverse fragments such as Schiff bases, β-alanines, aminoketones, and imidazoles to the 3-amino-4-hydroxybenzenesulfonamide core significantly influences binding affinities for different CA isoenzymes. mdpi.comresearchgate.net For instance, an aminoketone derivative with a phenyl substituent demonstrated strong affinity for multiple isoforms, including CAI, CAII, CAVII, CAIX, and CAXIV. mdpi.com

Phosphorus-based Linkers: A novel approach utilized a phosphorus-based linker to attach tails to a 4-hydroxybenzenesulfonamide (B74421) scaffold. This strategy led to the identification of potent and selective inhibitors of CA II and CA VII, which are implicated in neuropathic pain. acs.org

Charged Tails for Selectivity: To achieve selective inhibition of extracellular, membrane-associated CAs (like CA IX and XII) over cytosolic CAs (CA I and II), researchers have designed inhibitors with charged tails, such as aliphatic sulfonic acids. nih.govresearchgate.net These charged groups hinder the molecule's ability to cross the cell membrane, confining its activity to extracellular targets. researchgate.net

The following table summarizes the structure-activity relationships (SAR) for selected benzenesulfonamide derivatives, highlighting how different tails and substitution patterns affect inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

| Scaffold | Tail/Substitution | Target Isoform(s) | Key Finding | Reference(s) |

| 2-Aminophenol-4-sulfonamide | 4-Fluorophenylureido | hCA IX, hCA XII | Potent and selective inhibition of tumor-associated isoforms. | scispace.com, unifi.it |

| 3-Amino-4-hydroxybenzenesulfonamide | Phenyl-substituted aminoketone | hCA I, II, VII, IX, XIV | Strong, multi-isoform inhibition. | mdpi.com |

| Benzenesulfonamide | Aliphatic sulfonic acid tail via triazole linker | hCA IX, hCA XII | Potent inhibition; designed for membrane impermeability to target extracellular CAs. | nih.gov, researchgate.net |

| 4-Hydroxybenzenesulfonamide | Various tails via phosphorus-based linker | hCA II, hCA VII | Potent and selective inhibition of isoforms related to neuropathic pain. | acs.org |

Preclinical Evaluation and In Vivo Studies

Preclinical evaluation involves a series of in vitro and in vivo experiments to determine the therapeutic potential of a drug candidate before it can be considered for human trials. This stage is crucial for assessing pharmacological activity and efficacy in disease-relevant models.

The initial pharmacological assessment of this compound derivatives typically involves in vitro assays to quantify their biological effects. A primary method is the direct measurement of enzyme inhibition against a panel of purified human carbonic anhydrase isoforms. scispace.commdpi.com This is often accomplished using a stopped-flow CO₂ hydrase assay, which determines the inhibition constant (Kᵢ) of the compound for each isoform. nih.gov

Additionally, the antiproliferative activity of these compounds is evaluated using cancer cell lines. mdpi.comresearchgate.net The MTT assay is a common colorimetric method used to measure the viability of cell cultures after exposure to the test compound, yielding an EC₅₀ (half-maximal effective concentration) value. researchgate.net These assays are often performed on various cancer cell lines, such as U-87 (glioblastoma), MDA-MB-231 (triple-negative breast cancer), and PPC-1 (prostate adenocarcinoma), to assess the compound's potential as an anticancer agent. mdpi.comresearchgate.net

The table below presents in vitro inhibition data for representative benzenesulfonamide derivatives against several hCA isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Key Feature | Reference(s) |

| Compound 11 ¹ | 258 | 58.4 | 2.59 | 7.64 | Selective inhibitor of tumor-associated isoforms IX and XII. | scispace.com, unifi.it |

| Compound 9 ² | 0.14 µM³ | 0.44 µM³ | 0.16 µM³ | N/A | Multi-CA inhibitor. | mdpi.com |

| Compound 21 ² | >10 µM³ | >10 µM³ | >10 µM³ | N/A | Does not bind to CAs; acts as a negative control. | mdpi.com |

| Compound 32 ⁴ | >10000 | 459.4 | 45.4 | 433.1 | Propylsulfonate tail; selective for hCA IX over hCA I. | nih.gov |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Non-selective clinical CA inhibitor. | nih.gov |

¹Based on a 2-aminophenol-4-sulfonamide scaffold. ²Based on a 3-amino-4-hydroxybenzenesulfonamide scaffold. ³Value reported as Kd in µM. ⁴Benzenesulfonamide with an amine-linked propylsulfonate tail.

Following promising in vitro results, drug candidates are tested in vivo using animal models that mimic human diseases. For anticancer agents targeting CA IX, the 4T1 murine breast cancer model is highly relevant. vu.lt The 4T1 cell line, when implanted in immunocompetent BALB/c mice, forms primary tumors that spontaneously metastasize, closely recapitulating the progression of aggressive, triple-negative breast cancer (TNBC) in humans. vu.ltfrontiersin.org Crucially, 4T1 tumors develop hypoxic regions that robustly express CA IX, making this model ideal for evaluating the efficacy of CA IX inhibitors. scispace.comvu.lt

In a key preclinical study, a ureido-containing derivative of 2-aminophenol-4-sulfonamide (Compound 11) was evaluated for its antitumor activity in an orthotopic, syngeneic 4T1 breast tumor model. scispace.comunifi.it The results demonstrated that the compound dose-dependently inhibited the growth of the primary tumor. scispace.com The efficacy of this novel derivative was found to be comparable to that of SLC-0111, another CA IX inhibitor that has entered clinical trials. scispace.comunifi.it These in vivo studies provide critical evidence of a compound's therapeutic potential and its ability to impact tumor progression in a complex biological system. researchgate.net

Environmental and Bioremediation Research

Microbial Degradation Pathways of Sulfonamides

Research into the microbial degradation of sulfonamides has primarily focused on the breakdown of parent antibiotic compounds. However, the environmental fate of sulfonamide-related structures also involves the transformation of other xenobiotics, such as sulfonated azo dyes. A key study in this area investigated the degradation of the sulfonated azo dye, 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide, by the white-rot fungus Phanerochaete chrysosporium and the bacterium Streptomyces chromofuscus. asm.org

The degradation of this azo dye by the peroxidases from these microorganisms proceeds through a series of complex reactions. The initial step involves an oxidative activation of the dye molecule, which creates cationic species. These reactive intermediates are then susceptible to nucleophilic attack by water. asm.org This leads to two primary types of hydrolytic cleavage of the azo bond (-N=N-):

Asymmetric splitting: This cleavage results in the formation of quinone and diazene (B1210634) derivatives. asm.org

Symmetric splitting: This pathway yields quinone monoimine and nitroso derivatives. asm.org

These initial breakdown products are unstable and undergo further redox, oxidation, and hydrolytic transformations. This cascade of reactions ultimately leads to the formation of smaller, more stable organic molecules and ammonia. asm.org One of the identified metabolites in this degradation pathway is 4-hydroxybenzenesulfonamide (B74421), a positional isomer of the compound of interest. asm.orgscribd.com

The enzymatic systems of these microorganisms, particularly the lignin (B12514952) and manganese peroxidases of P. chrysosporium and the peroxidase of S. chromofuscus, are crucial for initiating the degradation process. asm.orgnih.gov These enzymes are known for their ability to degrade a wide variety of persistent organic pollutants. asm.orgasm.org

Identification of Metabolites in Biodegradation Processes

The identification of metabolites is a critical step in elucidating the biodegradation pathways of complex organic compounds. In the study of the degradation of 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide by Phanerochaete chrysosporium and Streptomyces chromofuscus, several metabolic products were identified, providing insight into the breakdown mechanism. asm.org

One of the key metabolites identified from the degradation of 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide is 4-hydroxybenzenesulfonamide . asm.orgscribd.com Its formation is a result of the cleavage of the parent azo dye molecule and subsequent chemical transformations.

The table below summarizes the parent compound and the identified metabolite of interest in this specific biodegradation study.

| Parent Compound | Identified Metabolite | Microorganisms |

| 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide | 4-hydroxybenzenesulfonamide | Phanerochaete chrysosporium, Streptomyces chromofuscus |

Table 1: Identified metabolite from the microbial degradation of a sulfonated azo dye.

The study by Goszczynski and colleagues proposed a detailed pathway for the degradation, highlighting the formation of various intermediates. The presence of 4-hydroxybenzenesulfonamide underscores the complete breakdown of the larger dye molecule into its constituent aromatic rings. asm.org The mechanisms involved include hydrolytic cleavage and further transformations of the resulting unstable intermediates. asm.org

Future Directions and Emerging Research Avenues

Identification of Novel Biological Targets and Therapeutic Applications

While the sulfonamide class of compounds is well-known for its antimicrobial properties, research into 3-hydroxybenzenesulfonamide derivatives is uncovering a broad spectrum of other potential therapeutic applications. sci-hub.semdpi.com These include roles as anticancer, anti-inflammatory, and antiviral agents. ontosight.aimdpi.com

A significant area of investigation is the potential of these derivatives as inhibitors of carbonic anhydrases (CAs), enzymes implicated in conditions like glaucoma, epilepsy, and certain cancers. acs.orgontosight.ai For example, novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and their binding affinities for various human carbonic anhydrase isoenzymes have been evaluated. mdpi.comresearchgate.net Some of these compounds have shown inhibitory effects on tumor-associated isoforms, impacting tumor growth.

The versatility of the sulfonamide scaffold allows for its use in developing agents for a range of diseases, including those affecting the central nervous system and malaria. ontosight.ai The exploration of benzenesulfonamide-bearing imidazole (B134444) derivatives has shown cytotoxic activity against triple-negative breast cancer and melanoma cell lines. mdpi.com Furthermore, the compound serves as a crucial intermediate in the synthesis of next-generation antibacterial agents aimed at combating multidrug-resistant pathogens. pmarketresearch.com

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is revolutionizing the drug discovery process for compounds like this compound. nih.gov These technologies are instrumental in identifying hit and lead compounds, validating drug targets, and optimizing drug structure design more rapidly and efficiently. nih.gov

In silico studies are being employed to predict the toxicity and potential enzyme inhibition of sulfonamide derivatives, as well as their antiprotozoal properties. royalsocietypublishing.org Molecular docking, a key computational technique, helps in predicting the interaction between benzenesulfonamide (B165840) derivatives and their target proteins, such as the tropomyosin receptor kinase A (TrkA) in the context of glioblastoma. nih.gov This allows researchers to understand the mode of interaction and design more potent and selective inhibitors. AI can also assist in predicting the 3D structure of target proteins, which is vital for structure-based drug discovery. nih.gov

Development of Targeted Drug Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and minimize potential side effects, researchers are developing targeted drug delivery systems for this compound derivatives. These systems aim to increase the bioavailability and concentration of the drug at the desired site of action, such as a primary tumor. researchgate.net

One approach involves the creation of mutual prodrugs. For example, conjugates of NSAIDs with sulfamethoxazole (B1682508) have been synthesized to potentially overcome gastric irritation and target the colon for the treatment of inflammation and infections. uobaghdad.edu.iq Another strategy involves the use of hydrogels. A tamarind seed gum-based hydrogel has been investigated for the targeted delivery of an imidazobenzothiazole sulfonamide derivative as an anticancer agent. researchgate.net Furthermore, chemical delivery systems, such as a sulfamethoxazole derivative attached to reduced nicotinamide, have been shown to effectively deliver active sulfa drugs to the brain for treating cerebral toxoplasmosis. consensus.app

Investigation of Combination Therapies Involving this compound Derivatives

The use of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. ontosight.ai Combination therapies can act synergistically or additively, allowing for lower doses of individual drugs and potentially reducing toxicity to normal cells. nih.gov

For instance, combination therapies using a benzenesulfonamide thiazole (B1198619) compound (HA15) with other anticancer treatments have been shown to significantly improve survival and reduce tumor growth in preclinical models of colorectal cancer compared to monotherapy. google.com The potential for benzenesulfonamide derivatives to be used in conjunction with chemotherapeutics is an active area of research. nih.gov Patent applications have been filed for combination therapies for treating cancer that include a benzenesulfonamide derivative and at least one other anticancer agent from a different class. google.com

Translational Research from Bench to Clinical Applications

The ultimate goal of the extensive research on this compound derivatives is their successful translation from the laboratory to clinical use. This process involves a series of preclinical and clinical studies to evaluate the safety and efficacy of new drug candidates. While many sulfonamide-based drugs are already in clinical use for various conditions, the newer derivatives are at different stages of the drug development pipeline. sci-hub.semdpi.com

Preclinical in vitro screening assays are crucial for determining the drug-like properties of these compounds. core.ac.uk For example, at least 12 experimental drugs leveraging 3-amino-4-hydroxybenzenesulfonamide as an intermediate are currently in preclinical trials for targeting multidrug-resistant pathogens. pmarketresearch.com The journey from bench to bedside is a long and rigorous one, but the promising results from ongoing research suggest that derivatives of this compound will continue to be a valuable source of new therapeutic agents.

Q & A

Advanced Research Question